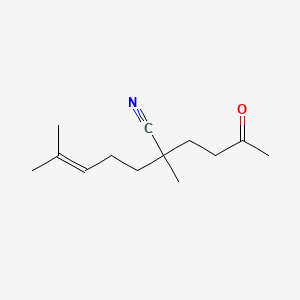
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile is an organic compound with the molecular formula C13H21NO. It is characterized by its unique structure, which includes a nitrile group, a double bond, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The double bond allows for electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and ketone groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The double bond allows for potential reactivity with nucleophiles, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile shares similarities with compounds such as 2,6-Dimethyl-2-(3-oxobutyl)hept-5-ene and 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enal.
- These compounds also contain the heptene backbone with varying functional groups, leading to differences in reactivity and applications .
Uniqueness
The presence of both a nitrile and a ketone group in this compound makes it unique compared to its analogs.
Properties
CAS No. |
58422-84-7 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2,6-dimethyl-2-(3-oxobutyl)hept-5-enenitrile |
InChI |
InChI=1S/C13H21NO/c1-11(2)6-5-8-13(4,10-14)9-7-12(3)15/h6H,5,7-9H2,1-4H3 |
InChI Key |
MJMLRMKJSWXINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CCC(=O)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















